molecular formula C24H27N3O4S B2878090 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955662-58-5

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No. B2878090
CAS RN: 955662-58-5
M. Wt: 453.56
InChI Key: REDRXTJIGQWFBU-UHFFFAOYSA-N
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Description

The compound contains several structural components including a benzo[d][1,3]dioxole ring, a tetrahydrobenzo[d]thiazole ring, and a cyclohexene ring . These structural components are common in many organic compounds and can contribute to the compound’s overall properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the connectivity of the atoms within them. The exact structure would need to be determined experimentally, often using techniques like X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the amide group could potentially participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and stability .

Scientific Research Applications

Design and Synthesis of Novel Antibacterial Agents

Research into benzothiazole derivatives has shown promise in the development of novel antibacterial agents. For instance, Palkar et al. (2017) synthesized novel analogs displaying significant activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, highlighting the potential of benzothiazole derivatives in addressing antibiotic resistance (Palkar et al., 2017).

Antimicrobial and Antitubercular Activities

Benzothiazole derivatives have also been evaluated for their antimicrobial and antitubercular activities. Bhoi et al. (2016) reported on the synthesis of benzothiazole compounds exhibiting broad-spectrum antimicrobial efficacy, including activity against Mycobacterium tuberculosis, suggesting a valuable approach to tackling tuberculosis (Bhoi et al., 2016).

Anticancer Potential

Compounds structurally related to benzothiazoles have been investigated for their anticancer properties. Gad et al. (2020) discovered compounds inducing apoptosis in breast cancer cells, providing a foundation for the development of new anticancer therapies (Gad et al., 2020).

Development of Prokinetic Agents

Srinivasulu et al. (2005) synthesized Cinitapride-related benzimidazole derivatives with anti-ulcerative activity, indicating the potential of such compounds in gastrointestinal motility disorders (Srinivasulu et al., 2005).

HDAC Inhibitors and Antitumor Agents

Hydroxamic acids based on oxazole and thiazole derivatives have shown promise as histone deacetylase (HDAC) inhibitors and antitumor agents, suggesting a pathway for the development of new cancer treatments (Anh et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its use in fields like medicine, materials science, or chemical synthesis .

properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-[2-(cyclohexen-1-yl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c28-22(16-9-10-18-19(13-16)31-14-30-18)27-24-26-21-17(7-4-8-20(21)32-24)23(29)25-12-11-15-5-2-1-3-6-15/h5,9-10,13,17H,1-4,6-8,11-12,14H2,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDRXTJIGQWFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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